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Compound of Interest

Compound Name:
2-[1-(3-Methylbenzyl)-3-oxo-2-

piperazinyl]-acetic acid

CAS No.: 1023919-68-7

Cat. No.: B499034 Get Quote

Focus: BZP, TFMPP, and mCPP Derivatives in Neuro- and Hepatotoxicology

Executive Summary
This guide provides a technical comparison of the toxicological profiles of N-substituted

piperazine derivatives, specifically focusing on the designer drugs 1-benzylpiperazine (BZP), 1-

(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP).

While the piperazine ring itself is a privileged scaffold in therapeutics (e.g., anthelmintics,

antihistamines), the addition of lipophilic phenyl or benzyl rings drastically alters its

pharmacodynamics. Experimental data indicates that while BZP acts primarily as a

dopaminergic stimulant, TFMPP and mCPP exert serotonergic toxicity. Crucially, the co-

administration of these compounds (common in "party pills") induces a synergistic toxicity

profile that exceeds the sum of individual agents, manifesting as serotonin syndrome

neurochemically and oxidative stress hepatically.

Structural Basis of Toxicity (SAR)
The toxicity of piperazine derivatives is governed by the nature of the substituent at the N1

position.
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Lipophilicity & BBB Penetration: The addition of a benzyl (BZP) or halogenated phenyl ring

(TFMPP/mCPP) increases logP, facilitating rapid Blood-Brain Barrier (BBB) crossing

compared to the hydrophilic piperazine hexahydrate used in anthelmintics.

Receptor Selectivity:

BZP (Benzyl group): Mimics amphetamine structure, favoring Dopamine Transporter

(DAT) and Norepinephrine Transporter (NET) reversal.

TFMPP/mCPP (Halogenated Phenyl group): The electron-withdrawing groups (-CF3, -Cl)

on the phenyl ring create a structural homology to serotonin (5-HT), leading to non-

selective 5-HT receptor agonism (particularly 5-HT2C and 5-HT1A) and SERT inhibition.

Neurotoxicity: The Synergistic Mechanism
The primary neurotoxic risk of these compounds lies in their combined use. BZP and TFMPP

are frequently co-formulated to mimic the entactogenic effects of MDMA.[1]

Mechanism of Action[2][3][4][5][6]
BZP: Acts as a catecholamine releaser.[2] It reverses DAT and NET, flooding the synapse

with dopamine and norepinephrine.

TFMPP: Acts as a direct serotonin agonist and SERT inhibitor.

Synergy: When combined, BZP prevents the reuptake of the serotonin released by TFMPP

(and vice versa for dopamine), leading to a "runaway" monoaminergic surge. This can lower

the seizure threshold and induce serotonin syndrome.

Diagram: Synaptic Synergism
The following diagram illustrates the dual-pathway interference that leads to neurotoxicity.
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Caption: Figure 1. Synergistic neurotoxicity mechanism. BZP and TFMPP target

complementary monoamine pathways, resulting in supra-physiological neurotransmitter

accumulation.

Hepatotoxicity: Comparative Profiles
While neurotoxicity is the acute risk, hepatotoxicity is the primary concern for chronic or sub-

acute exposure. In vitro studies using HepG2 and primary hepatocytes have established that

TFMPP is significantly more cytotoxic than BZP.

Key Metabolic Findings[6]
Oxidative Stress: Both compounds induce Reactive Oxygen Species (ROS) production.

TFMPP induces a rapid depletion of intracellular Glutathione (GSH).

Mitochondrial Dysfunction: Exposure leads to a loss of mitochondrial membrane potential (

) and ATP depletion, triggering caspase-3 mediated apoptosis.
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Metabolic Interaction: BZP and TFMPP are metabolized by CYP450 enzymes (specifically

CYP2D6 and CYP1A2). Co-incubation inhibits these enzymes, reducing clearance and

prolonging toxic exposure.

Comparative Data Table
Parameter BZP TFMPP mCPP

Primary Target DAT / NET (Releaser)
5-HT Receptors

(Agonist)

5-HT Receptors

(Agonist)

HepG2 IC50 (24h)
~2.0 - 6.0 mM (Low

Cytotoxicity)

~0.1 - 0.5 mM (High

Cytotoxicity)

~0.3 - 0.8 mM (Mod.

Cytotoxicity)

GSH Depletion Moderate Severe Moderate

Clinical Toxicity

Tachycardia,

Hypertension,

Agitation

Hallucinations,

Migraine, Nausea
Panic attacks, Nausea

Synergistic Risk
High (with

TFMPP/MDMA)
High (with BZP) Moderate

Experimental Protocols for Validation
To objectively compare the toxicity of novel piperazine derivatives against these standards, the

following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)
Objective: Determine IC50 values in metabolically competent cells. Cell Model: HepG2 (human

hepatocarcinoma) or Primary Rat Hepatocytes.[3]

Seeding: Plate HepG2 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2 to allow attachment.

Treatment:

Prepare stock solutions of BZP and TFMPP in DMSO (Final DMSO < 0.5%).
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Expose cells to a concentration range (e.g., 10

M to 5000

M) for 24 hours.

Control: Vehicle-treated cells (0.5% DMSO).

Positive Control:[4] Triton X-100 (1%) or Doxorubicin.

MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours.

Solubilization: Aspirate media and add DMSO (100

L) to dissolve formazan crystals.

Quantification: Measure absorbance at 570 nm (reference 630 nm).

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal) to calculate

IC50.

Protocol B: Oxidative Stress Assessment (DCFDA)
Objective: Quantify ROS generation as a mechanism of toxicity.

Probe Loading: Incubate cells with 25

M DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins in serum-free media.

Wash: Wash 2x with PBS to remove extracellular dye.

Exposure: Treat cells with IC25 concentrations of the test compounds.

Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm) at t=0, 1h, 3h, and 6h.

Validation: Pre-treat a subset of wells with NAC (N-acetylcysteine, 5 mM) to confirm ROS

specificity. If NAC rescues viability, the mechanism is oxidative.

Diagram: Experimental Workflow
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Caption: Figure 2. Integrated workflow for assessing cytotoxic potency and oxidative

mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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